3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide - 320422-28-4

3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide

Catalog Number: EVT-2508674
CAS Number: 320422-28-4
Molecular Formula: C17H13ClN2O3
Molecular Weight: 328.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2-Chlorophenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Compound Description: This compound is a carbothioamide derivative featuring a thiophene ring and a pyrazole ring within its structure. It has been investigated for its molecular structure and potential biological activities. []

3-(4-Methoxyphenyl)-5-(thiophene-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Compound Description: This carbothioamide derivative is analogous to the previous compound, with a 4-methoxyphenyl group replacing the 2-chlorophenyl group attached to the pyrazole ring. []

(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide

Compound Description: This compound features a triazole ring core with a benzofuran group and a carbohydrazide moiety within its structure. []

1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

Compound Description: This compound is another triazole derivative, featuring an oxindole group and a carbohydrazide moiety within its structure. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This compound, designed using a pharmacophore hybridization approach, combines a pyrazoline ring with 1,3,4-thiadiazole and dichloroacetic acid moieties. It has demonstrated anticancer activity in in vitro studies. []

1‐Acetyl‐5‐(4‐methoxyphenyl)‐3‐(4‐methoxystyryl)‐2‐pyrazoline

Compound Description: This pyrazoline derivative incorporates two 4-methoxyphenyl groups and an acetyl group. Its structural features have been studied using X-ray crystallography. []

1‐Acetyl‐5‐(2‐chlorophenyl)‐3‐(2‐chlorostyryl)‐2‐pyrazoline

Compound Description: This pyrazoline derivative contains two 2-chlorophenyl groups and an acetyl group. Its structural analysis reveals a distinct conformation compared to the previous compound. []

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This compound features a triazole ring core with a piperazine ring, a bromophenyl group, a chlorophenyl group, and a 4-methoxyphenyl group. []

N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Compound Description: This compound, synthesized via a multi-step process involving a Dimroth reaction, features a triazole ring, a cyclopropyl group, and both 4-chlorophenyl and 4-methoxyphenyl substituents. []

4‐((5‐(4‐methoxyphenyl)‐4‐((1‐methyl‐1H‐imidazol‐2‐yl) sulfonyl)‐1H‐1,2,3‐triazol‐1‐yl)sulfonyl) benzonitrile

Compound Description: This compound represents a fully decorated sulfonyl 1,2,3‐triazolyl imidazole derivative synthesized through an organocatalytic [3+2] cycloaddition reaction. It demonstrated potent EGFR targeting anticancer activity against several human cancer cell lines, including MCF-7, MDA-MB-231, and A-549. []

5‐(4‐methoxyphenyl)‐4‐((1‐methyl‐1H‐imidazol‐2‐yl)sulfonyl)‐1‐((4‐nitro phenyl) sulfonyl)‐1H‐1,2,3‐triazole

Compound Description: Similar to the previous compound, this derivative is another fully decorated sulfonyl 1,2,3‐triazolyl imidazole. It exhibits anticancer activity against MCF-7, MDA-MB-231, and A-549 human cancer cell lines. []

4‐((4‐((1‐methyl‐1H‐imidazol‐2‐yl) sulfonyl)‐5‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐1‐yl)sulfonyl)benzonitrile

Compound Description: This sulfonyl 1,2,3‐triazolyl imidazole derivative shares structural similarities with the previous two compounds, differing in the position of the nitrophenyl and benzonitrile substituents. It also displays anticancer activity against the same cancer cell lines: MCF-7, MDA-MB-231, and A-549. []

1‐((4‐chlorophenyl)sulfonyl)‐4‐((1‐methyl‐1H‐imidazol‐2‐yl) sulfonyl)‐5‐(4‐nitrophenyl)‐1H‐1,2,3‐triazole

Compound Description: This compound, a fully decorated sulfonyl 1,2,3‐triazolyl imidazole, demonstrates potent EGFR targeting anticancer activity and exhibits greater potency than the reference drug erlotinib against the MCF-7, MDA-MB-231, and A-549 human cancer cell lines. []

2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl)-N-1H-Indol-5-Ylacetamide (2N1HIA)

Compound Description: 2N1HIA is a compound that significantly inhibits RANKL-induced osteoclast differentiation, potentially useful for treating diseases involving excessive bone resorption. []

1-(3-Amino-4-Morpholino-1H- Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1- Carboxamide

Compound Description: Synthesized by a three-step method, this indazole derivative exhibits significant inhibitory activity against specific cancer cell lines. []

5‐(4‐Chlorophenyl)‐4‐(4‐methoxyphenyl)‐3‐(2‐pyridyl)‐4H‐1,2,4‐triazole

Compound Description: This compound features a triazole ring core, with a 4-chlorophenyl, a 4-methoxyphenyl, and a 2-pyridyl substituent. []

Properties

CAS Number

320422-28-4

Product Name

3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide

IUPAC Name

3-(2-chlorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.75

InChI

InChI=1S/C17H13ClN2O3/c1-22-12-8-6-11(7-9-12)19-17(21)16-10-15(20-23-16)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,21)

InChI Key

DEPJJVFCCCOBAS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C3=CC=CC=C3Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.